Furo(2,3-b)quinolin-4(9H)-one, 2,3-dihydro-2-(1-hydroxy-1-methylethyl)-8-methoxy-9-methyl-

CAS No.: 47140-15-8

Cat. No.: VC15893960

Molecular Formula: C16H19NO4

Molecular Weight: 289.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 47140-15-8 |

|---|---|

| Molecular Formula | C16H19NO4 |

| Molecular Weight | 289.33 g/mol |

| IUPAC Name | 2-(2-hydroxypropan-2-yl)-8-methoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-4-one |

| Standard InChI | InChI=1S/C16H19NO4/c1-16(2,19)12-8-10-14(18)9-6-5-7-11(20-4)13(9)17(3)15(10)21-12/h5-7,12,19H,8H2,1-4H3 |

| Standard InChI Key | VPNKCPHNFBSHAP-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C1CC2=C(O1)N(C3=C(C2=O)C=CC=C3OC)C)O |

Introduction

Structural Elucidation and Nomenclature

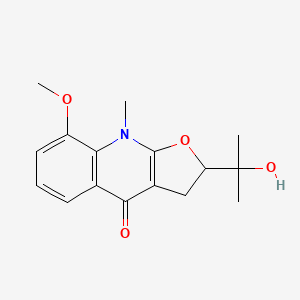

The compound belongs to the furoquinoline family, featuring a quinoline ring fused with a furan moiety at positions 2 and 3 (Figure 1). Key substituents include:

-

A 1-hydroxy-1-methylethyl group at C2.

-

A methoxy group at C8.

-

A methyl group at C9.

Table 1: Key Structural and Physicochemical Properties

The IUPAC name reflects its angular fusion and substituent positions: 2,3-dihydro-2-(1-hydroxy-1-methylethyl)-8-methoxy-9-methylfuro[2,3-b]quinolin-4(9H)-one.

Synthesis and Derivatives

Synthetic Routes

The compound is typically isolated from natural sources (e.g., Ruta chalepensis) but can also be synthesized via:

-

Acid-Catalyzed Tandem Reactions: Propargylic alcohols react with 4-hydroxyquinolin-2(1H)-ones under acidic conditions to form furoquinoline scaffolds .

-

Halogen-Metal Exchange: 3-Iodo-4-methoxyquinolin-2(1H)-ones undergo Grignard reactions with epoxy aldehydes to introduce the hydroxyisopropyl group .

Table 2: Key Synthetic Intermediates

| Intermediate | Role in Synthesis | Yield (%) |

|---|---|---|

| 3-Iodo-4-methoxyquinolin-2(1H)-one | Halogen-metal exchange substrate | 52–66 |

| 3,3-Dimethyloxirane-2-carboxaldehyde | Introduces hydroxyisopropyl group | 28–35 |

Biological Activities

Antimicrobial Properties

The compound exhibits potent activity against Erwinia carotovora, a pathogen causing potato soft rot:

Table 3: Comparative Bioactivity of Furoquinolones

Toxicological Profile

Applications and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume